molecular formula C18H20ClN3O3 B1248046 Pyribencarb CAS No. 799247-52-2

Pyribencarb

Cat. No.: B1248046
CAS No.: 799247-52-2
M. Wt: 361.8 g/mol
InChI Key: CRFYLQMIDWBKRT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyribencarb is a novel benzylcarbamate-type fungicide . The primary target of this compound is cytochrome b of complex III in the electron transport system of the respiratory chain . This target plays a crucial role in the electron transport system of fungi, plants, rats, and carp .

Mode of Action

This compound interacts with its target, cytochrome b, by potently inhibiting succinate-cytochrome c reductase (SCR) activities of Botrytis cinerea (cucumber gray mold), Corynespora cassiicola (leaf spot), and decylubiquinol-cytochrome c reductase (UCR) activity of B. cinerea . It inhibits the UCR of B. cinerea in an uncompetitive manner with respect to decylubiquinol . This mode of action is similar to strobilurin fungicides .

Biochemical Pathways

The inhibition of cytochrome b by this compound affects the electron transport system of the respiratory chain . This results in the disruption of the normal biochemical pathways in the fungi, leading to their death .

Pharmacokinetics

It’s known that the inhibitory potency of this compound on scr activities of plants, rats, and carp is relatively weak compared with that of strobilurin fungicides . This suggests that this compound may have different bioavailability and distribution characteristics in these organisms.

Result of Action

The molecular and cellular effects of this compound’s action result in the potent inhibition of the electron transport system in fungi . This leads to the death of a wide range of plant pathogenic fungi, especially gray mold caused by Botrytis cinerea and stem rot caused by Sclerotinia sclerotirum .

Action Environment

This suggests that the efficacy and stability of this compound may be influenced by the presence of resistant strains in the environment .

Biochemical Analysis

Biochemical Properties

Pyribencarb plays a crucial role in biochemical reactions by targeting cytochrome b of complex III in the electron transport system of the respiratory chain . It acts as a quinone outside inhibitor (QoI), disrupting mitochondrial respiration by binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction inhibits the synthesis of ATP in fungal cells, preventing electron transmission between cytochrome b and cytochrome c1 . This compound’s inhibitory effects on the succinate-cytochrome c reductase activities of plants, rats, and carp are relatively weak compared to strobilurin fungicides, indicating its superior selectivity and selective toxicity .

Cellular Effects

This compound significantly impacts various types of cells and cellular processes. In fungal cells, it increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content . These changes lead to contorted hyphae and increased offshoots in Sclerotinia sclerotiorum . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the electron transport system, ultimately disrupting ATP synthesis and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Qo site of the cytochrome bc1 enzyme complex (complex III) in the electron transport system . This binding interrupts mitochondrial respiration, inhibiting ATP synthesis in fungal cells . The compound’s unique binding site on cytochrome b differentiates it from other strobilurin fungicides, allowing it to inhibit strobilurin-resistant strains of fungi . This compound’s molecular docking studies reveal binding energies that further elucidate its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. The compound exhibits stability and maintains its inhibitory potency against cytochrome b enzyme in QoI-resistant strains of Botrytis cinerea . Long-term studies indicate that this compound provides adequate control in field experiments where QoI-resistant strains exist . The extent of sensitivity reduction in QoI-resistant strains to this compound is lower than to other QoI fungicides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound significantly increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content in Sclerotinia sclerotiorum

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome b of complex III in the electron transport system . It inhibits the succinate-cytochrome c reductase activities, affecting metabolic flux and metabolite levels in fungal cells . The compound’s role as a mitochondrial cytochrome-bc1 complex inhibitor highlights its impact on cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by interacting with specific transporters and binding proteins . Its localization and accumulation are influenced by its binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction ensures that this compound effectively disrupts mitochondrial respiration in target fungal cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it targets the cytochrome bc1 enzyme complex . This localization is crucial for its activity and function as a quinone outside inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in inhibiting mitochondrial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyribencarb is synthesized through a multi-step process involving the reaction of 2-chloro-5-[(1E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzylamine with methyl chloroformate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Pyribencarb undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pyribencarb has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl N-[[2-chloro-5-[C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFYLQMIDWBKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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